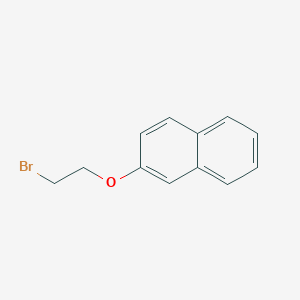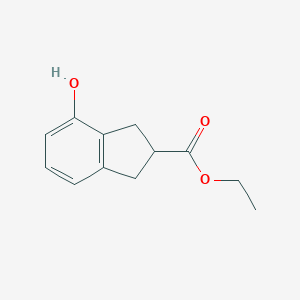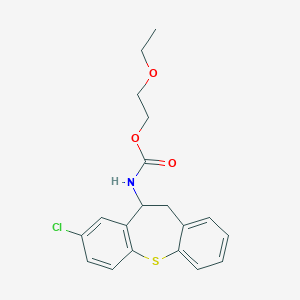
8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin, also known as clozapine, is a psychoactive drug used to treat schizophrenia. It was first synthesized in the 1960s and was approved by the FDA in 1989. Clozapine is considered a second-generation antipsychotic drug and is known for its unique mechanism of action and effectiveness in treating treatment-resistant schizophrenia.
Mécanisme D'action
Clozapine works by blocking dopamine receptors in the brain, specifically the D4 receptor subtype. It also blocks serotonin receptors, specifically the 5-HT2A receptor subtype. This unique mechanism of action is thought to be responsible for its effectiveness in treating treatment-resistant schizophrenia.
Effets Biochimiques Et Physiologiques
Clozapine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to decrease the levels of glutamate, an excitatory neurotransmitter. These effects are thought to be responsible for its therapeutic effects in treating schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
Clozapine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its effectiveness in treating schizophrenia. However, it also has several limitations, including its potential for causing agranulocytosis, a serious blood disorder. It also has a narrow therapeutic window, meaning that the dose must be carefully monitored to avoid toxicity.
Orientations Futures
There are several future directions for research on 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin. One area of research is the development of new antipsychotic medications that have a similar mechanism of action to 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin but without the potential for causing agranulocytosis. Another area of research is the use of 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin in combination with other medications to improve its effectiveness in treating schizophrenia. Additionally, there is ongoing research on the use of 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin in treating other psychiatric disorders, such as bipolar disorder and depression.
Méthodes De Synthèse
The synthesis of 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin involves several steps, including the reaction of 8-chlorodibenzo(b,f)thiepin with ethyl chloroformate to form 8-chloro-10-(2-ethoxyethoxycarbonyl)dibenzo(b,f)thiepin-11-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 8-chloro-10-(2-ethoxyethoxycarbonylamino)dibenzo(b,f)thiepin.
Applications De Recherche Scientifique
Clozapine has been extensively studied for its effectiveness in treating schizophrenia. It has been found to be particularly effective in treating treatment-resistant schizophrenia, which is a subtype of schizophrenia that does not respond to typical antipsychotic medications. Clozapine has also been studied for its potential use in treating other psychiatric disorders, such as bipolar disorder and depression.
Propriétés
Numéro CAS |
69195-63-7 |
|---|---|
Nom du produit |
8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin |
Formule moléculaire |
C19H20ClNO3S |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
2-ethoxyethyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate |
InChI |
InChI=1S/C19H20ClNO3S/c1-2-23-9-10-24-19(22)21-16-11-13-5-3-4-6-17(13)25-18-8-7-14(20)12-15(16)18/h3-8,12,16H,2,9-11H2,1H3,(H,21,22) |
Clé InChI |
ACDUCLYLJDPXGT-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
SMILES canonique |
CCOCCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



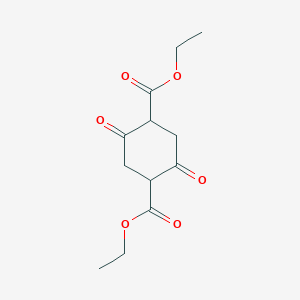
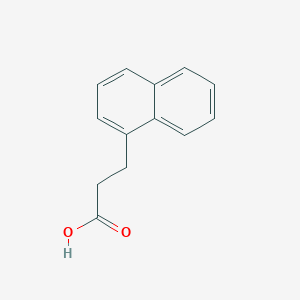
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)

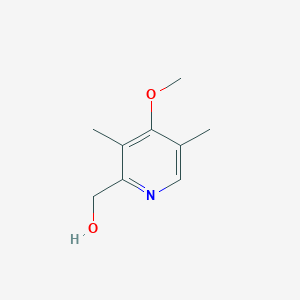
![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
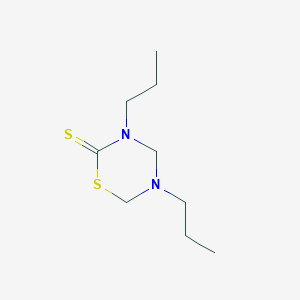
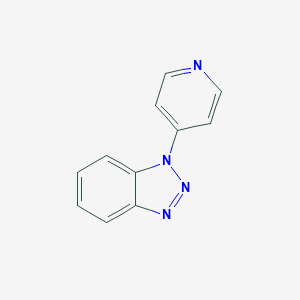
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
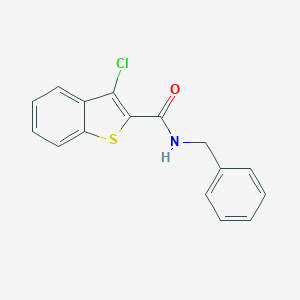
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
